molecular formula C4H10N2O2S B1281118 4-Aminothiomorpholine 1,1-Dioxide CAS No. 26494-76-8

4-Aminothiomorpholine 1,1-Dioxide

Cat. No. B1281118
CAS RN: 26494-76-8
M. Wt: 150.2 g/mol
InChI Key: YDKNASMIEZGJEJ-UHFFFAOYSA-N
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Description

4-Aminothiomorpholine 1,1-dioxide is a chemical compound that has been synthesized and studied for its reactivity and potential applications. The compound is derived from thiomorpholine with an amino group at the 4-position and two oxygen atoms in a dioxide configuration. It is a part of a class of compounds known as sultams, which are sulfur-containing heterocycles with a sulfonyl group integrated into a lactam structure .

Synthesis Analysis

The synthesis of 4-amino-thiomorpholine-1,1-dioxide has been achieved through the reaction of 1,4-thioxane-1,1-dioxide with hydrazine hydrate. This synthesis pathway provides a method to obtain various N-substituted thiomorpholine-1,1-dioxides by using primary amines and diamines. The compound has shown reactivity with aldehydes, ketones, and isocyanates, leading to a range of derivatives .

Molecular Structure Analysis

While the specific molecular structure of 4-amino-thiomorpholine 1,1-dioxide is not detailed in the provided papers, related compounds such as 4-aminopyridinium salts of dithiooxalato ligand complexes have been structurally characterized. These compounds exhibit significant π-π interactions and dz2-π interactions, which contribute to the lattice cohesiveness and give the compounds a three-dimensional character . Such structural analyses are crucial for understanding the reactivity and properties of similar compounds.

Chemical Reactions Analysis

4-Amino-thiomorpholine 1,1-dioxide has been shown to react with a variety of electrophiles. For instance, heteroatom electrophiles attack the C-5 position, while carbo-electrophiles affect the amino group. The compound has also been used as a starting material for the synthesis of substituted isothiazolo[4,5-b]pyridine-1,1-dioxides through condensation reactions and palladium-catalyzed oxidative coupling . These reactions highlight the versatility of the compound in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-thiomorpholine 1,1-dioxide derivatives have been evaluated through various characterization techniques. For example, the modification of graphene oxide with 4-aminothiophenol, which contains a similar amino group, has been shown to significantly enhance the sorption capacities for methylene blue and copper ions. This suggests that the amino and sulfhydryl groups present in these compounds can increase sorption sites and facilitate chelation with heavy metals . Such properties are indicative of the potential utility of 4-amino-thiomorpholine 1,1-dioxide in applications like dye and heavy metal removal.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • 4-Aminothiomorpholine 1,1-dioxide demonstrates versatility in synthesis and chemical reactivity. It is synthesized from 1,4-thioxane-1,1-dioxide through reactions with hydrazine hydrate and hydroxylamine. This compound can react with various aldehydes, ketones, isocyanates, chlorinated 1,3,5-triazines, and undergoes acylation smoothly. These reactions lead to the formation of various N-substituted thiomorpholine-1,1-dioxides, demonstrating its utility in organic synthesis (Asinger, Kaussen, Gold-Martin, & Saus, 1981).

Electrophilic Reactions

  • The reactivity of 4-amino-2,3-dihydro-1H-1λ6-isothiazole-1,1-dioxide, a structurally related compound, toward various electrophiles highlights the potential for creating diverse chemical entities. This framework is reactive towards both carbo-electrophiles affecting the amino group and heteroatom electrophiles attacking the C-5 position, indicating its versatility in organic reactions (Dyachenko, Dobrydnev, & Volovenko, 2018).

Functionalization and Sorption Applications

  • Functionalization of graphene oxide with compounds like 4-aminothiophenol, which is structurally similar to 4-Aminothiomorpholine 1,1-Dioxide, shows potential for applications in dye and heavy metal removal. This indicates possible environmental applications of 4-Aminothiomorpholine 1,1-Dioxide derivatives in water treatment and purification technologies (Chen, Zhang, Yang, & Wang, 2016).

Computational and Structural Analysis

  • Density Functional Theory (DFT) calculations on S-oxygenated derivatives, including structures similar to 4-Aminothiomorpholine 1,1-Dioxide, provide insights into their molecular structures and potential chemical behaviors. This is crucial for understanding their reactivity and stability in various chemical environments (Vessally, 2008).

Pharmaceutical and Biological Applications

  • While specific research on 4-Aminothiomorpholine 1,1-Dioxide in a biological context is limited, structurally related compounds have been investigated for their potential in pharmaceutical applications, such as in the synthesis of antitumor agents. This suggests potential research avenues for 4-Aminothiomorpholine 1,1-Dioxide in drug development and biochemistry (Daniels & Gates, 1996).

Safety And Hazards

Safety data sheets advise avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

1,1-dioxo-1,4-thiazinan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S/c5-6-1-3-9(7,8)4-2-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKNASMIEZGJEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507574
Record name 4-Amino-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminothiomorpholine 1,1-Dioxide

CAS RN

26494-76-8
Record name 4-Amino-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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